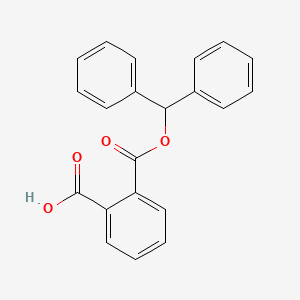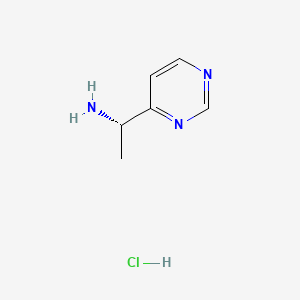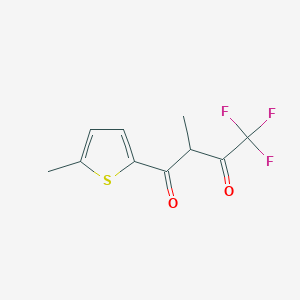
2,2,3,3,5,6,6-Heptamethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,6,6-Heptamethylheptane is a highly branched alkane with the molecular formula C14H30 It is known for its unique structure, which includes seven methyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,6,6-Heptamethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5,6,6-Heptamethylheptane primarily undergoes substitution reactions due to the presence of multiple methyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Halogenation using chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidation with potassium permanganate or chromic acid under acidic conditions.
Reduction Reactions: Hydrogenation using hydrogen gas and a palladium or platinum catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives such as this compound chloride.
Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of less branched alkanes or alkenes.
Scientific Research Applications
2,2,3,3,5,6,6-Heptamethylheptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3,3,5,6,6-Heptamethylheptane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability . Its molecular targets include hydrophobic regions of proteins and cell membranes, where it can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,6-Pentamethylheptane: Another highly branched alkane with similar properties but fewer methyl groups.
2,2,3,3,4,4,5,5-Octamethylhexane: A more extensively branched alkane with eight methyl groups.
Uniqueness
2,2,3,3,5,6,6-Heptamethylheptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high degree of branching results in lower boiling and melting points compared to less branched alkanes of similar molecular weight .
Properties
CAS No. |
7225-67-4 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
2,2,3,3,5,6,6-heptamethylheptane |
InChI |
InChI=1S/C14H30/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h11H,10H2,1-9H3 |
InChI Key |
OTNCYIBPUVFLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)
![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)




